molecular formula C12H14ClF3N2O2S B2890387 2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine CAS No. 2094392-30-8

2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine

Cat. No. B2890387
CAS RN: 2094392-30-8
M. Wt: 342.76
InChI Key: PVCRLYPQWPBSKF-UHFFFAOYSA-N
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Description

2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine, also known as SMW-12, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that is of interest to researchers.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine involves the blocking of ion channels. 2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine binds to the pore region of TRPV1 and Nav1.7 channels, blocking the flow of ions through the channel. This results in a decrease in the excitability of neurons and a reduction in the sensation of pain.
Biochemical and Physiological Effects:
2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine has been found to have biochemical and physiological effects in animal models. In a study on rats, 2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine was found to reduce the sensation of pain in response to heat and mechanical stimuli. 2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine was also found to reduce inflammation and swelling in the paw of rats in response to an inflammatory agent. These effects are consistent with the blocking of ion channels involved in pain sensation and inflammation.

Advantages and Limitations for Lab Experiments

2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine has several advantages for lab experiments. It is a potent and selective blocker of ion channels, making it useful for studying the role of these channels in pain sensation and other physiological processes. 2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine has also been found to be stable in solution, making it easy to handle in experiments. However, 2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine has some limitations. It is expensive to synthesize, which may limit its use in large-scale experiments. 2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine also has a short half-life in vivo, which may limit its usefulness in animal studies.

Future Directions

There are several future directions for the study of 2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine. One area of interest is in the development of analgesic drugs that target TRPV1 and Nav1.7 channels. 2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine may serve as a lead compound for the development of these drugs. Another area of interest is in the study of other ion channels that may be blocked by 2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine. 2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine may have applications in the study of other physiological processes beyond pain sensation and inflammation. Finally, the synthesis of 2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine may be optimized to reduce its cost and increase its yield, making it more accessible for scientific research.

Synthesis Methods

The synthesis of 2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine has been achieved using various methods. One such method involves the reaction of 2-chloro-5-nitropyridine with 2-methylpiperidine and sodium sulfite in the presence of trifluoromethyl iodide. Another method involves the reaction of 2-chloro-5-nitropyridine with 2-methylpiperidine and sodium sulfite in the presence of trifluoromethyl bromide. Both methods result in the formation of 2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine with high yields.

Scientific Research Applications

2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine has been studied for its potential applications in scientific research. One area of interest is in the study of ion channels. 2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine has been found to be a potent and selective blocker of the transient receptor potential vanilloid 1 (TRPV1) ion channel. This channel is involved in the sensation of pain and is a target for the development of analgesic drugs. 2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine has also been found to block other ion channels, including the voltage-gated sodium channel Nav1.7, which is involved in the sensation of pain.

properties

IUPAC Name

2-chloro-5-(2-methylpiperidin-1-yl)sulfonyl-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N2O2S/c1-8-4-2-3-5-18(8)21(19,20)10-7-17-11(13)6-9(10)12(14,15)16/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCRLYPQWPBSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CN=C(C=C2C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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